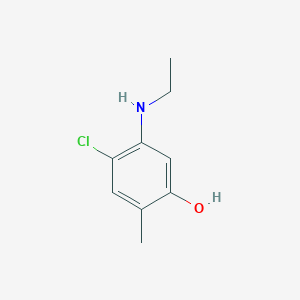

2-Methyl-4-chloro-5-ethylaminophenol

Description

Contextualization within Halogenated Aminophenol Chemistry

Aminophenols are a class of aromatic compounds that feature both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. ontosight.ai This combination of functional groups imparts a unique amphoteric character to these molecules, allowing them to act as either weak acids or weak bases. ontosight.ai The reactivity of aminophenols is rich and varied, with the potential for chemical modifications at the amino group, the hydroxyl group, and the aromatic ring itself. ontosight.ai

The introduction of a halogen atom, in this case, chlorine, into the aminophenol structure significantly influences its physicochemical properties. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, electronic properties, and metabolic stability. The presence of a chlorine atom can enhance the compound's membrane permeability, a critical factor for the bioavailability of potential drug candidates. google.com The specific placement of the methyl, chloro, and ethylamino groups on the phenol (B47542) ring in 2-Methyl-4-chloro-5-ethylaminophenol will dictate its unique steric and electronic environment, influencing its reactivity and potential interactions with biological targets.

To provide a foundational understanding of the basic aminophenol scaffold, the following table outlines the key physical properties of the three primary aminophenol isomers.

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 2-Aminophenol (B121084) | 95-55-6 | C6H7NO | 109.13 | 174 | Sublimes |

| 3-Aminophenol | 591-27-5 | C6H7NO | 109.13 | 122 | 164 (at 1.5 kPa) |

| 4-Aminophenol | 123-30-8 | C6H7NO | 109.13 | 186 | 284 |

Significance of Investigating Novel Aminophenol Derivatives

The scientific impetus for investigating novel aminophenol derivatives like this compound is rooted in the well-documented biological activities of this class of compounds. researchgate.netnih.gov Research has demonstrated that various aminophenol derivatives exhibit a wide spectrum of pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. researchgate.neteurekaselect.commdpi.com

For instance, certain o-aminophenol derivatives have shown promising antioxidant activity, while others have displayed moderate cytotoxic effects against various cancer cell lines. nih.gov The structural diversity of these derivatives allows for the fine-tuning of their biological profiles. The specific combination of substituents on the aromatic ring can lead to compounds with enhanced potency and selectivity for their biological targets. eurekaselect.com The investigation of new derivatives is therefore a critical avenue for the discovery of new therapeutic agents. nih.gov

The following table presents a selection of reported biological activities for various novel aminophenol derivatives, illustrating the potential therapeutic applications of this class of compounds.

| Aminophenol Derivative Class | Biological Activity | Example Finding | Reference |

|---|---|---|---|

| o-Aminophenol Derivatives | Antimicrobial | Some derivatives showed weak to moderate activity against various bacterial and fungal strains. nih.gov | nih.gov |

| o-Aminophenol Derivatives | Antioxidant | Several derivatives displayed excellent antioxidant activity, with some surpassing the standard. nih.gov | nih.gov |

| o-Aminophenol Derivatives | Cytotoxic | Moderate inhibitory effects on various cancer cell lines were observed for certain derivatives. nih.gov | nih.gov |

| 4-Aminophenol Schiff Bases | Antibacterial and Antifungal | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com | mdpi.com |

| Paracetamol Analogues | Antipyretic and Analgesic | Newly synthesized para-aminophenol derivatives showed modulating effects on thermoregulatory and nociceptive reactions. nih.gov | nih.gov |

Overview of Current Research Themes and Challenges

The synthesis and study of novel compounds like this compound are situated within broader themes and challenges in organic chemistry. A primary focus of current research is the development of efficient and environmentally sustainable synthetic methods. oregonstate.edu Traditional synthetic routes can sometimes involve harsh reaction conditions or the use of hazardous reagents. researchgate.net

Furthermore, the comprehensive characterization of novel compounds is a critical aspect of their investigation. This requires the use of modern spectroscopic techniques, such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to unequivocally determine their structure. nih.gov

Scope and Objectives of Academic Inquiry for this compound

Given the novelty of this compound, the scope of academic inquiry is broad and multifaceted. A primary objective would be the development of a robust and efficient synthetic route to this compound. This would likely involve a multi-step synthesis, potentially starting from commercially available precursors. eurekaselect.com The optimization of this synthesis to maximize yield and minimize the formation of byproducts would be a key research goal.

Once synthesized, a thorough characterization of the compound's physicochemical properties would be necessary. This would include determining its melting point, solubility in various solvents, and its spectroscopic profile (NMR, IR, MS). mdpi.com These data are essential for confirming the compound's identity and purity.

Following its synthesis and characterization, the primary objective of further research would be to investigate the biological activities of this compound. Drawing on the known activities of other aminophenol derivatives, initial studies could focus on its potential antimicrobial, antioxidant, and cytotoxic properties. researchgate.netmdpi.com The ultimate goal of such academic inquiry is to contribute to the fundamental understanding of structure-activity relationships within the halogenated aminophenol class and to potentially identify a new lead compound for further development in medicinal chemistry. youtube.comlibretexts.orgnih.govpnas.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

110102-87-9 |

|---|---|

Molecular Formula |

C9H12ClNO |

Molecular Weight |

185.65 g/mol |

IUPAC Name |

4-chloro-5-(ethylamino)-2-methylphenol |

InChI |

InChI=1S/C9H12ClNO/c1-3-11-8-5-9(12)6(2)4-7(8)10/h4-5,11-12H,3H2,1-2H3 |

InChI Key |

LXDVEPXRYFWPEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C(=C1)O)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Methyl 4 Chloro 5 Ethylaminophenol

Established Synthetic Routes to 2-Methyl-4-chloro-5-ethylaminophenol

The formation of this compound can be achieved through various synthetic strategies. These routes include direct alkylation of an aminophenol, reduction of a nitro-group-containing precursor, and multi-step pathways starting from halogenated nitrophenols.

Alkylation Strategies on Aminophenol Cores

A direct and efficient method for the synthesis of this compound is the alkylation of the corresponding aminophenol core. This strategy involves the reaction of 4-chloro-2-methyl-5-aminophenol with an ethylating agent. A specific example of this approach is the reaction of 4-chloro-2-methyl-5-aminophenol with ethyl iodide in the presence of a base such as sodium hydrogen carbonate and a suitable solvent like ethanol. The mixture is heated under reflux for several hours to facilitate the reaction. Following the reaction, the product is isolated and purified, often by recrystallization, to yield beige crystals of this compound. prepchem.com O- or N-alkylated derivatives of aminophenols are important synthetic intermediates in organic synthesis. researchgate.netresearchgate.net

Interactive Data Table: Alkylation of 4-chloro-2-methyl-5-aminophenol

| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time | Product |

| 4-chloro-2-methyl-5-aminophenol | Ethyl iodide | Sodium hydrogen carbonate | Ethanol | 7 hours | This compound |

Catalytic Reduction of Nitro Precursors to Aminophenols

The catalytic reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of aminophenols. This method is a key step in pathways leading to this compound, where a nitro-substituted precursor is reduced to the corresponding aminophenol. Various reducing agents and catalysts can be employed for this purpose. Common methods include the use of hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). quickcompany.in Chemical reducing agents like sodium borohydride (B1222165) (NaBH4) in the presence of a suitable catalyst, or metals such as iron or tin in acidic media, are also effective. prepchem.commdpi.comrsc.orgnih.govchemijournal.comcanterbury.ac.nz For instance, the reduction of 4-chloro-2-nitrophenol to 2-amino-4-chlorophenol can be achieved using finely powdered cast iron shavings in an acidic aqueous medium. prepchem.com This general methodology is applicable to the synthesis of the precursor 4-chloro-2-methyl-5-aminophenol from its nitro derivative.

Multi-step Pathways from Halogenated Nitrophenols

The synthesis of this compound can also be accomplished through multi-step pathways that begin with halogenated nitrophenols. These routes offer flexibility in introducing the required functional groups in a stepwise manner. A plausible pathway involves the synthesis of a key intermediate, 4-chloro-2-methyl-5-nitrophenol, from a suitable starting material. For example, 4-chloro-2-methylphenol can be converted to a sulfonate ester, which is then nitrated. The subsequent removal of the sulfonyl group yields 4-chloro-2-methyl-5-nitrophenol. google.com This intermediate can then be reduced to 4-chloro-2-methyl-5-aminophenol, which is subsequently alkylated to afford the final product, this compound. Another approach starts from 2,5-dichloronitrobenzene, which can be hydrolyzed to 4-chloro-2-nitrophenol. quickcompany.insciencemadness.org This can then be methylated and subsequently reduced and ethylated.

Precursor Compound Synthesis and Derivations

The synthesis of key precursors is crucial for the successful production of this compound. The preparation of 4-Chloro-2-methyl-5-nitrophenol and its subsequent reduction to 4-Chloro-2-methyl-5-aminophenol are pivotal steps in several synthetic routes.

Synthesis of 4-Chloro-2-methyl-5-nitrophenol

The synthesis of 4-Chloro-2-methyl-5-nitrophenol can be achieved through the nitration of a protected 4-chloro-2-methylphenol. google.com A common strategy involves the conversion of 4-chloro-2-methylphenol to a sulfonate ester, such as 4-chloro-2-methylphenyl methanesulfonate or 4-chloro-2-methyl-phenyl-benzenesulfonate. google.com This protecting group directs the subsequent nitration to the desired position and can be readily removed. The nitration is typically carried out using a mixture of sulfuric acid and nitric acid at low temperatures. google.com After the nitration, the sulfonyl group is cleaved by acidic or alkaline hydrolysis to yield 4-chloro-2-methyl-5-nitrophenol. google.com This method provides good yields and high isomeric purity. google.com

Interactive Data Table: Synthesis of 4-Chloro-2-methyl-5-nitrophenol

| Starting Material | Intermediate | Reaction 1 | Reaction 2 | Product |

| 4-chloro-2-methylphenol | 4-chloro-2-methylphenyl methanesulfonate | Reaction with methanesulfonyl chloride | Nitration with sulfuric and nitric acid, followed by hydrolysis | 4-Chloro-2-methyl-5-nitrophenol |

Preparation of 4-Chloro-2-methyl-5-aminophenol

The preparation of 4-Chloro-2-methyl-5-aminophenol is a critical step, as it is the direct precursor for the final alkylation to this compound. This is accomplished by the reduction of the nitro group of 4-Chloro-2-methyl-5-nitrophenol. A variety of reduction methods can be employed. Catalytic hydrogenation using hydrogen gas and a catalyst like platinum on carbon is an effective method. quickcompany.in Another approach involves the use of hydrazine hydrate in the presence of a catalyst, which can yield the product with high purity and in good yield. google.com The choice of reducing agent and reaction conditions can be optimized to ensure a clean and efficient conversion to the desired aminophenol.

Related Aminophenol Precursor Chemistry

The synthesis of this compound is intrinsically linked to the broader chemistry of aminophenol precursors. Understanding the synthesis of these foundational molecules provides insight into the potential routes for obtaining more complex derivatives. Common strategies for the synthesis of aminophenols include the reduction of nitrophenols and the Bamberger rearrangement.

The reduction of nitrophenols is a widely used method for the preparation of aminophenols. This can be achieved through various reducing agents, with catalytic hydrogenation being a common industrial practice. For instance, 4-aminophenol can be synthesized by the reduction of 4-nitrophenol. A variety of catalysts can be employed for this transformation, including Raney Nickel. Another established method involves the use of tin(II) chloride in an anhydrous solvent.

Another significant route to aminophenols is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange to form aminophenols in the presence of an aqueous acid. This method is particularly useful for the industrial synthesis of 4-aminophenol from nitrobenzene, which is first partially hydrogenated to phenylhydroxylamine.

The introduction of alkyl groups, such as the ethyl group in this compound, is typically achieved through alkylation reactions. The selective alkylation of aminophenols can be challenging due to the presence of two nucleophilic sites: the amino group and the hydroxyl group. To achieve selective N-alkylation, the hydroxyl group can be protected, followed by alkylation of the amino group and subsequent deprotection. Conversely, selective O-alkylation can be achieved by protecting the amino group.

A variety of synthetic routes for key aminophenol precursors are summarized in the table below.

| Precursor | Starting Material | Key Transformation | Reagents |

| 4-Aminophenol | 4-Nitrophenol | Reduction | H₂, Raney Ni or SnCl₂ |

| 4-Aminophenol | Nitrobenzene | Partial Hydrogenation & Bamberger Rearrangement | H₂, Catalyst; H₂SO₄ |

| 2-Aminophenol (B121084) | 2-Nitrophenol | Reduction | Fe/HCl |

| N-Alkylaminophenols | Aminophenol | Reductive Amination | Aldehyde, NaBH₄ |

Optimization and Efficiency in this compound Synthesis

The industrial viability of any chemical synthesis is heavily dependent on its efficiency and cost-effectiveness. Consequently, significant research efforts are directed towards the optimization of synthetic routes to maximize product yield and control stereochemistry where applicable.

Yield Enhancement Strategies

Maximizing the yield of this compound requires careful consideration of several factors, from the choice of catalyst to the optimization of reaction conditions. In the context of aminophenol synthesis through the hydrogenation of nitrophenols, the catalyst plays a pivotal role. Platinum-on-carbon (Pt/C) is a highly effective catalyst for this transformation. The catalytic activity can be influenced by the solvent, with polar solvents generally leading to higher initial rates of hydrogenation.

To improve yields, it is crucial to minimize the formation of byproducts. In the synthesis of p-aminophenol from nitrobenzene, for example, aniline is a major byproduct. The selectivity towards p-aminophenol can be enhanced by carefully controlling the reaction conditions, such as temperature, hydrogen pressure, and catalyst loading. The use of organic acids as additives in the reaction medium has also been shown to improve selectivity.

The following table outlines general strategies for yield enhancement in aminophenol synthesis that could be applicable to the production of this compound.

| Strategy | Parameter | Example |

| Catalyst Selection | Type of Metal and Support | Pt/C, Pd/C, Raney Ni |

| Reaction Conditions | Temperature, Pressure, Solvent | Optimization of each parameter for the specific reaction |

| Minimization of Byproducts | Additives, Catalyst Modifiers | Use of organic acids to improve selectivity |

| Process Intensification | Flow Chemistry | Continuous-flow processes can improve efficiency and safety |

Stereochemical Control in Synthetic Transformations

While this compound itself is an achiral molecule, the principles of stereochemical control are crucial in the synthesis of many of its potential derivatives, particularly those with pharmaceutical applications. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymes.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries used in asymmetric alkylation and aldol reactions.

Catalytic asymmetric synthesis employs a chiral catalyst to induce enantioselectivity in a reaction. This approach is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product. Chiral ligands are often used in combination with a metal to form the active chiral catalyst. For instance, chiral imidazoline-aminophenol ligands have been developed for use in copper-catalyzed asymmetric Henry reactions.

The following table summarizes key approaches to stereochemical control in organic synthesis.

| Approach | Description | Example |

| Chiral Auxiliary | A temporary chiral group that directs the stereochemistry of a reaction. | Evans oxazolidinones, pseudoephedrine |

| Chiral Catalyst | A chiral substance that accelerates a reaction and induces enantioselectivity. | Chiral metal-ligand complexes, organocatalysts |

| Enzymatic Resolution | The use of enzymes to selectively react with one enantiomer in a racemic mixture. | Lipase-catalyzed acylation |

Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly being integrated into chemical manufacturing to minimize environmental impact and enhance sustainability. The production of aminophenols, including this compound, can benefit from the application of these principles.

A key area of focus is the replacement of hazardous reagents and solvents. The traditional iron-acid reduction of nitrophenols, for example, generates large amounts of iron sludge, which presents a significant disposal challenge. Catalytic hydrogenation offers a greener alternative as it avoids the use of stoichiometric metal reductants and produces water as the primary byproduct.

The development of environmentally benign reaction media is another important aspect of green chemistry. The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. Supercritical carbon dioxide (scCO₂) has also emerged as a promising green solvent for certain reactions, as it is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. The synthesis of p-aminophenol from nitrobenzene has been successfully demonstrated in a pressurized CO₂/H₂O system.

The use of reusable catalysts is also a cornerstone of green chemistry. Heterogeneous catalysts, such as metals supported on carbon or silica, can be easily separated from the reaction mixture and reused, reducing waste and catalyst cost. Researchers are also exploring the use of biocatalysts, such as enzymes, which can operate under mild conditions and exhibit high selectivity.

The table below highlights some green chemistry approaches applicable to aminophenol synthesis.

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Chloro 5 Ethylaminophenol

Reactions of the Aminophenol Moiety

The aminophenol scaffold is characterized by the presence of both a hydroxyl and an amino group on the aromatic ring, which significantly influences its reactivity.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2-Methyl-4-chloro-5-ethylaminophenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl, ethylamino, and methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions.

The directing effects of the substituents on the benzene (B151609) ring are crucial in determining the regioselectivity of electrophilic substitution reactions. The hydroxyl (-OH), ethylamino (-NHCH₂CH₃), and methyl (-CH₃) groups are all activating and ortho-, para-directing groups. libretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.com Conversely, the chloro (-Cl) group is a deactivating but also ortho-, para-directing group. libretexts.org

In the case of this compound, the positions open for substitution are at C6. The powerful activating and directing effects of the hydroxyl and ethylamino groups would strongly favor substitution at the C6 position, which is ortho to the ethylamino group and meta to the hydroxyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Reaction Type | Predicted Major Product |

|---|---|---|

| Br₂ / FeBr₃ | Bromination | 6-Bromo-2-methyl-4-chloro-5-ethylaminophenol |

| HNO₃ / H₂SO₄ | Nitration | 6-Nitro-2-methyl-4-chloro-5-ethylaminophenol |

| SO₃ / H₂SO₄ | Sulfonation | 6-(Hydroxy)sulfonyl-2-methyl-4-chloro-5-ethylaminophenol |

| R-Cl / AlCl₃ | Friedel-Crafts Alkylation | 6-Alkyl-2-methyl-4-chloro-5-ethylaminophenol |

Oxidation Reactions and Product Characterization

Aminophenols are susceptible to oxidation, often leading to the formation of colored products. The oxidation of p-aminophenols, in particular, can proceed through the formation of a p-aminophenoxy free radical. nih.govresearchgate.net The ultimate products of p-aminophenol oxidation are often polymeric, though simpler molecules like indophenol can sometimes be isolated in low yields. nih.govresearchgate.net

The oxidation of p-aminophenol can yield N,N'-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. rsc.org The specific products formed from the oxidation of this compound would depend on the oxidizing agent and reaction conditions. Common oxidizing agents that could be employed include hydrogen peroxide, potassium ferricyanide, and horseradish peroxidase. nih.govresearchgate.netrsc.org

Characterization of the oxidation products would typically involve spectroscopic techniques such as UV-Vis spectroscopy to monitor the formation of colored species, as well as NMR spectroscopy and mass spectrometry to elucidate the structures of the resulting compounds.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound can undergo a variety of reactions, including esterification and etherification.

Esterification: The hydroxyl group can react with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. This reaction is a common method for protecting the hydroxyl group or for synthesizing compounds with specific properties.

Table 2: Examples of Esterification Reactions of the Hydroxyl Group

| Reagent | Product |

|---|---|

| Acetic anhydride | 2-Methyl-4-chloro-5-ethylaminophenyl acetate |

Etherification: The hydroxyl group can be converted to an ether through reaction with alkyl halides or other alkylating agents. Selective alkylation of the hydroxyl group in the presence of an amino group can be challenging and may require protection of the more nucleophilic amino group.

Reactions Involving the Ethylamino Group

The secondary amino group in this compound is nucleophilic and can participate in several types of reactions, most notably acylation and alkylation.

Acylation: The ethylamino group readily reacts with acylating agents like acyl chlorides and acid anhydrides to form amides. Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, selective N-acylation is generally favored.

Table 3: Examples of Acylation Reactions of the Ethylamino Group

| Reagent | Product |

|---|---|

| Acetyl chloride | N-(5-hydroxy-4-methyl-2-chlorophenyl)-N-ethylacetamide |

Alkylation: Further alkylation of the secondary amine can occur with alkyl halides to yield a tertiary amine.

Reactivity of the Halogen Substituent

The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions.

Nucleophilic Displacement Reactions of the Chloro Group

Nucleophilic aromatic substitution (SɴAr) of an unactivated aryl halide like the chloro group in this compound is difficult. However, the presence of strongly electron-withdrawing groups ortho or para to the halogen can activate the ring towards nucleophilic attack. The substituents present in this molecule (hydroxyl, ethylamino, and methyl) are electron-donating, which further deactivates the ring towards SɴAr reactions.

For nucleophilic displacement to occur, harsh reaction conditions, such as high temperatures and pressures, or the use of a strong nucleophile in the presence of a catalyst, would likely be necessary. The regioselectivity of such reactions can be complex, and displacement of other groups or side reactions might occur under forcing conditions.

Dehalogenation Pathways

Dehalogenation involves the removal of the chlorine atom from the aromatic ring, a process of significant environmental and synthetic interest. For this compound, dehalogenation would lead to the formation of 2-Methyl-5-ethylaminophenol. This transformation can be achieved through several mechanisms, primarily reductive dehalogenation.

Reductive Dehalogenation: This is a common pathway for the removal of halogens from aromatic rings. It can be accomplished using various reducing agents and catalytic systems.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction proceeds by the oxidative addition of the aryl chloride to the metal surface, followed by hydrogenolysis of the carbon-halogen bond.

Metal-Mediated Reduction: Active metals like zinc, tin, or iron in the presence of an acid can also effect dehalogenation. These reactions proceed through single-electron transfer mechanisms, leading to the formation of an aryl radical or anion, which then abstracts a proton from the solvent.

Hydride Transfer: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or complex hydrides can also be used for reductive dehalogenation.

The general conditions for these transformations are summarized in the table below.

| Dehalogenation Method | Typical Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., ethanol), room temperature and pressure | 2-Methyl-5-ethylaminophenol |

| Metal-Mediated Reduction | Zn, HCl or Sn, HCl | 2-Methyl-5-ethylaminophenol |

| Hydride Transfer | NaBH₄, catalyst (e.g., NiCl₂) | 2-Methyl-5-ethylaminophenol |

Intramolecular Cyclization and Rearrangement Reactions

The presence of both an amino and a hydroxyl group on the aromatic ring of this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic structures. Rearrangement reactions, while less common for this specific substitution pattern, can also be considered under certain conditions.

Intramolecular Cyclization: Intramolecular cyclization reactions could potentially lead to the formation of substituted benzoxazoles or other heterocyclic systems, particularly through reactions involving the amino and hydroxyl groups. For instance, in the presence of a suitable one-carbon synthon (e.g., formaldehyde or a carboxylic acid derivative), the molecule could undergo cyclization to form a benzoxazole ring.

A plausible, though not experimentally verified for this specific compound, cyclization pathway is outlined below:

| Reactant | Reagent/Condition | Intermediate | Product |

| This compound | Phosgene or its equivalent | Isocyanate intermediate | Substituted benzoxazolone |

| This compound | Carboxylic acid, high temperature or coupling agent | Amide intermediate | Substituted benzoxazole |

Rearrangement Reactions: Rearrangement reactions for this class of compounds are not extensively documented. However, under certain conditions, such as the Bamberger rearrangement of related N-phenylhydroxylamines, migration of substituents on the aromatic ring can occur. For this compound itself, significant molecular rearrangement under typical laboratory conditions is not expected due to the stability of the substituted phenol (B47542) ring.

Thermal and Photochemical Stability and Degradation in Controlled Environments

The stability of this compound under thermal and photochemical stress is a critical aspect, particularly concerning its environmental fate and potential for transformation into other products.

Upon heating to high temperatures, halogenated organic compounds can undergo decomposition, leading to the formation of various products. The specific decomposition products of this compound have not been empirically determined, but can be predicted based on the thermal degradation of similar halogenated and aminated aromatic compounds.

The likely thermal decomposition pathways would involve the cleavage of the weakest bonds in the molecule. The C-Cl bond is a probable site of initial cleavage, leading to the formation of chlorine radicals. The ethylamino and methyl groups can also undergo fragmentation.

Hypothesized Thermal Decomposition Products:

| Precursor Compound | Temperature Range (°C) | Potential Major Decomposition Products | Potential Minor Decomposition Products |

| This compound | > 300 | Hydrogen chloride (HCl), Charred residue, Oxides of nitrogen (NOx), Carbon oxides (CO, CO₂) | Chlorinated phenols, Polychlorinated dibenzofurans/dioxins (trace) |

It is important to note that in the presence of oxygen, the thermal decomposition is more likely to lead to complete combustion, producing CO₂, H₂O, HCl, and NOx. In oxygen-deficient environments, a more complex mixture of products, including polycyclic aromatic hydrocarbons (PAHs) and halogenated derivatives, could be formed.

The absorption of ultraviolet (UV) radiation can induce photochemical transformations in aromatic compounds. For this compound, photolytic degradation is expected to proceed via several mechanisms, primarily involving the cleavage of the carbon-chlorine bond.

Photolytic Cleavage of the C-Cl Bond: The C-Cl bond is susceptible to homolytic cleavage upon absorption of UV light, leading to the formation of an aryl radical and a chlorine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another organic molecule to form the dehalogenated product, 2-Methyl-5-ethylaminophenol.

Photooxidation: In the presence of oxygen and photosensitizers, reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) can be generated. These highly reactive species can attack the aromatic ring, leading to hydroxylation, ring-opening, and eventual mineralization to CO₂, H₂O, and inorganic ions.

Summary of Potential Photolytic Transformation Pathways:

| Initial Process | Key Intermediates | Final Products |

| Homolytic C-Cl cleavage | Aryl radical, Chlorine radical | 2-Methyl-5-ethylaminophenol, HCl |

| Photooxidation | Hydroxyl radicals, Singlet oxygen, Phenoxy radicals | Hydroxylated derivatives, Ring-opened products, CO₂, H₂O, Cl⁻, NO₃⁻ |

The quantum yield and the rate of photolytic degradation would be dependent on factors such as the wavelength of light, the presence of photosensitizers, and the nature of the solvent.

Mechanistic Investigations and Kinetic Studies of 2 Methyl 4 Chloro 5 Ethylaminophenol Reactions

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for complex organic molecules like 2-Methyl-4-chloro-5-ethylaminophenol often involves a multi-faceted approach. This includes the isolation of intermediates, isotopic labeling studies, and computational analysis of transition states. For substituted aminophenols, oxidation reactions are of primary interest, often proceeding through radical intermediates to form quinone imine or phenoxazinone structures. rsc.orgresearchgate.net

Pathway Determination via Intermediate Isolation

The isolation and characterization of reaction intermediates are fundamental to determining a reaction pathway. In the oxidation of aminophenols, initial one-electron oxidation typically forms a phenoxyl radical. nih.gov This radical species can then undergo further reactions. For instance, in the oxidation of p-aminophenol, the formation of a p-aminophenoxy free radical has been demonstrated using electron spin resonance (ESR) spectroscopy. nih.gov

For this compound, it is hypothesized that oxidation would similarly proceed via a phenoxyl radical. The stability and subsequent reaction pathways of this radical would be influenced by the electronic effects of the methyl, chloro, and ethylamino substituents. The isolation of such a radical or its subsequent dimeric or polymeric products would be key to confirming the reaction pathway. In studies of other aminophenols, dimeric and oligomeric products are often observed, arising from the coupling of radical intermediates. ua.es

Application of Deuterium (B1214612) Labeling Studies

Deuterium labeling is a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps through the kinetic isotope effect (KIE). chem-station.com The replacement of a hydrogen atom with deuterium at a position involved in bond-breaking in the rate-determining step typically leads to a significant decrease in the reaction rate.

Table 1: Hypothetical Deuterium Labeling Studies for Mechanistic Elucidation

| Labeled Position | Expected Outcome if Bond Cleavage is Rate-Determining | Mechanistic Insight |

| Phenolic O-H | Significant primary KIE (kH/kD > 1) | Indicates H-atom abstraction from the hydroxyl group is a key part of the rate-determining step. |

| Amino N-H | Significant primary KIE (kH/kD > 1) | Suggests H-atom abstraction from the amino group is involved in the rate-determining step. |

| Aromatic C-H | No significant primary KIE | Would suggest that C-H bond activation is not part of the rate-determining step. |

Transition State Analysis

Computational chemistry provides valuable tools for analyzing the transition states of reactions, offering insights into the geometry and energy of these transient species. For the oxidation of aminophenols, theoretical studies can model the process of electron and proton transfer. In a study on the aminophenol oxidation by a functionalized β-cyclodextrin, the activation energy of the rate-determining step was calculated to be 54.4 kcal mol-1. physchemres.org

For this compound, transition state analysis could be used to compare the activation barriers for different potential reaction pathways, such as oxidation at the hydroxyl versus the amino group. The substituents on the aromatic ring would be expected to influence the stability of the transition state. For instance, the electron-donating methyl and ethylamino groups and the electron-withdrawing chloro group would have competing effects on the electron density of the aromatic ring, which would in turn affect the stability of any charged or radical-like transition states.

Kinetic Profiling of Key Transformations

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how these rates are influenced by various factors. For reactions involving this compound, this would involve determining reaction rates under different conditions and calculating the activation energy.

Reaction Rate Determination Under Varied Conditions

The rate of a reaction can be influenced by factors such as temperature, pH, and the concentrations of reactants and catalysts. researchgate.net For aminophenol oxidation, pH is often a critical factor, as it affects the protonation state of the amino and hydroxyl groups. researchgate.net

The reaction rate of this compound in a given transformation could be monitored using techniques like UV-Vis spectrophotometry, following the appearance of a colored product or the disappearance of the reactant. researchgate.net By systematically varying the temperature and pH, a comprehensive kinetic profile can be established. Studies on other substituted phenols have shown that electron-donating groups generally increase the rate of oxidation, while electron-withdrawing groups decrease the rate. mdpi.com Thus, the net electronic effect of the substituents on this compound would be a key determinant of its reactivity.

Table 2: Illustrative Reaction Rate Data for a Hypothetical Oxidation Reaction

| Temperature (°C) | pH | Initial Concentration (M) | Observed Rate Constant (s⁻¹) |

| 25 | 7.0 | 1 x 10⁻³ | 2.5 x 10⁻⁴ |

| 25 | 9.0 | 1 x 10⁻³ | 8.1 x 10⁻⁴ |

| 35 | 7.0 | 1 x 10⁻³ | 5.2 x 10⁻⁴ |

| 35 | 9.0 | 1 x 10⁻³ | 1.7 x 10⁻³ |

This data is hypothetical and for illustrative purposes only.

Activation Energy Calculations

The activation energy (Ea) is a measure of the minimum energy required for a reaction to occur and can be determined from the temperature dependence of the reaction rate constant using the Arrhenius equation. In the aerobic oxidation of 2-aminophenol (B121084) catalyzed by copper(II) complexes, the activation parameters have been evaluated from temperature-dependent kinetic measurements. rsc.org

By measuring the rate constant at different temperatures for a reaction involving this compound, the activation energy can be calculated from the slope of an Arrhenius plot (ln(k) vs. 1/T). This value provides further insight into the reaction mechanism and the nature of the transition state. For example, a study on the auto-oxidation of 2-aminophenol determined the activation energy, providing a quantitative measure of the temperature sensitivity of the reaction rate. researchgate.net

Influence of Solvent and Catalyst on Reaction Pathways

The course and rate of reactions involving this compound are significantly influenced by the choice of solvent and the presence of a catalyst. These factors can alter reaction mechanisms, favor specific product formations, and enhance reaction efficiencies.

Solvent Effects:

The polarity, proticity, and coordinating ability of a solvent can dramatically affect the reaction pathways of substituted phenols and aminophenols. wikipedia.org Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products to different extents. wikipedia.org

For reactions involving the phenolic hydroxyl group, such as O-alkylation or oxidation, the solvent's ability to form hydrogen bonds is crucial. acs.org Protic solvents, like alcohols, can solvate the phenoxide anion, which is often a key intermediate. The rates of reactions involving phenolic hydrogen abstraction by free radicals are profoundly influenced by the hydrogen-bond-accepting ability of the solvent. acs.org

In the case of reactions at the amino group, such as N-alkylation, the solvent's polarity plays a significant role. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed to facilitate nucleophilic substitution reactions. wikipedia.org The choice of solvent can also influence the selectivity between O-alkylation and N-alkylation in aminophenols, although protecting group strategies are often employed for definitive control. umich.eduresearchgate.net

The following table illustrates the general effect of solvent polarity on reaction rates, based on the Hughes-Ingold rules, which can be applied to predict the behavior of this compound in various reactions. wikipedia.org

| Reaction Type | Change in Charge During Activation | Effect of Increasing Solvent Polarity on Rate |

| Neutral Reactants → Charged Transition State | Increase | Accelerates |

| Charged Reactants → Less Charged Transition State | Decrease | Decelerates |

| Neutral/Charged Reactants → No Change in Charge | No significant change | Little to no effect |

Catalyst Influence:

Catalysts are instrumental in directing the reaction pathways of aminophenols, enabling transformations that would otherwise be slow or unselective.

Acid Catalysis: In reactions such as the Bamberger rearrangement, which can be relevant to the synthesis of aminophenols from phenylhydroxylamines, acid catalysts are essential. wikipedia.orgasianpubs.org

Base Catalysis: For reactions involving the deprotonation of the phenolic hydroxyl group, such as in O-alkylation, bases like potassium carbonate are commonly used. researchgate.net

Transition Metal Catalysis: Transition metals are widely used to catalyze a variety of reactions involving aminophenols.

Hydrogenation: Platinum on carbon (Pt/C) is a highly effective catalyst for the hydrogenation of nitrophenols to aminophenols. asianpubs.orgacs.org The catalytic activity can be influenced by solvent polarity. acs.org

Cross-Coupling Reactions: Palladium and copper catalysts are frequently used in Buchwald-Hartwig and Ullmann-type reactions for the formation of C-N and C-O bonds, which are relevant for synthesizing derivatives of this compound. mdpi.com

Oxidation: Metal complexes can catalyze the aerobic oxidation of aminophenols. researchgate.net For instance, copper complexes have been shown to catalyze the oxidation of 2-aminophenol. researchgate.net

N-Alkylation: Manganese pincer complexes have been reported as efficient catalysts for the N-alkylation of amines with alcohols. nih.gov

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. The electronic and steric effects of the substituents on the aromatic ring play a pivotal role in determining the rate and mechanism of their reactions.

The Hammett equation provides a quantitative means to correlate the reaction rates of substituted aromatic compounds with the electronic properties of their substituents. mdpi.com The equation is given by: log(k/k₀) = ρσ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that reflects the electronic effect of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects. mdpi.com

The substituents on the this compound ring have the following general effects:

-OH (hydroxyl): A strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions.

-NH-CH₂CH₃ (ethylamino): Also a strong electron-donating group, further activating the ring.

-CH₃ (methyl): An electron-donating group through induction and hyperconjugation, providing moderate activation.

For instance, in electrophilic aromatic substitution reactions, the strong activating effect of the hydroxyl and amino groups would direct incoming electrophiles to the available ortho and para positions. However, the existing substitution pattern largely dictates the possible sites of further reaction.

The following table presents hypothetical relative reaction rates for a generic electrophilic substitution reaction on derivatives of this compound, illustrating the impact of additional substituents. The data is illustrative and based on general principles of structure-reactivity relationships in substituted phenols. mdpi.com

| Derivative | Additional Substituent | Position of Substituent | Expected Relative Rate (k_rel) |

| This compound | - | - | 1.00 |

| Derivative A | -NO₂ | 6 | 0.05 |

| Derivative B | -OCH₃ | 6 | 5.20 |

| Derivative C | -Br | 6 | 0.35 |

The electron-withdrawing nitro group (-NO₂) is expected to significantly decrease the reaction rate, while the electron-donating methoxy (B1213986) group (-OCH₃) would increase it. The bromo group (-Br), being deactivating, would also decrease the rate, but to a lesser extent than the nitro group.

Kinetic studies on the oxidation of various substituted phenols have shown a clear correlation between the electron-donating or electron-withdrawing nature of the substituents and the reaction rate. mdpi.comacs.org Generally, electron-donating groups enhance the rate of oxidation, while electron-withdrawing groups retard it. mdpi.com This is because electron-donating groups can stabilize the electron-deficient transition state formed during the oxidation process.

Computational and Theoretical Chemistry of 2 Methyl 4 Chloro 5 Ethylaminophenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 2-Methyl-4-chloro-5-ethylaminophenol, DFT calculations, commonly employing the B3LYP functional with a basis set such as 6-311G(d,p), are used to optimize the molecular structure. researchgate.net

These calculations predict key geometrical parameters. The planarity of the benzene (B151609) ring is a central feature, though minor deviations can occur due to substituent effects. The ethylamino and methyl groups introduce specific spatial orientations. A critical aspect of the geometry is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the adjacent ethylamino (-NH-CH₂CH₃) group. This interaction can influence the orientation of both substituents, leading to a more planar and stable conformation. Theoretical studies on similar ortho-substituted phenols have identified intramolecular hydrogen bonding as a key factor affecting molecular stability and properties. The electron-withdrawing nature of the chlorine atom can also subtly influence bond lengths and angles within the aromatic ring.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT B3LYP/6-311G(d,p) Calculation This table is illustrative, based on typical values for similar compounds, as specific experimental or computational data for this molecule is not available in the cited literature.

| Parameter | Predicted Value |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.97 Å |

| C-N Bond Length | ~1.40 Å |

| N-H Bond Length | ~1.01 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å |

| Dihedral Angle (HO-C-C-N) | ~0° - 5° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly on the hydroxyl and ethylamino groups, which are strong electron-donating groups. The LUMO, conversely, is likely distributed over the aromatic ring, with some contribution from the electron-withdrawing chloro substituent. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and presents typical energy ranges for substituted phenols.

| Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -6.0 | Electron-donating capability, located on phenol ring, OH, and NH groups. |

| LUMO | -1.0 to -1.5 | Electron-accepting capability, distributed over the aromatic system. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicator of chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue.

For this compound, the MEP map would show a significant negative potential (red) around the oxygen atom of the hydroxyl group and, to a lesser extent, the nitrogen of the ethylamino group, due to their high electronegativity and lone pairs of electrons. These sites represent likely points for electrophilic attack or hydrogen bond donation. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), making it a prime site for nucleophilic attack or hydrogen bond acceptance. The aromatic ring itself would show a distribution of charge, influenced by the competing electron-donating and -withdrawing effects of its substituents.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the motion and interactions of molecules over time, providing insights into their dynamic behavior and conformational flexibility.

The presence of the flexible ethylamino group means that this compound can exist in multiple conformations due to rotation around the C-N and C-C single bonds. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them.

MD simulations or systematic potential energy surface scans can reveal the rotational barriers of the ethyl group and the ethylamino group relative to the phenol ring. The global energy minimum conformation is likely one that maximizes the stability from the intramolecular hydrogen bond between the -OH and -NH groups while minimizing steric hindrance between the ethyl group, the methyl group, and the rest of the molecule. Other local energy minima, corresponding to different rotational isomers, may also exist, and the energy differences between them determine their relative populations at a given temperature. Theoretical conformational analysis has been effectively used to determine the stable spatial structures of molecules with flexible side chains. nih.gov

Understanding how molecules of this compound interact with each other is key to predicting its bulk properties, such as solubility and crystal packing. MD simulations of multiple molecules can model these interactions.

Prediction of Spectroscopic Parameters (Beyond Basic Identification)

Computational quantum chemistry serves as a powerful tool to predict the spectroscopic fingerprints of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to calculate parameters that correlate with experimental spectroscopic data, aiding in structural elucidation and analysis.

Theoretical Vibrational Frequencies

The vibrational spectrum of a molecule, often measured experimentally using infrared (IR) and Raman spectroscopy, is unique and provides a wealth of information about its molecular structure and bonding. Theoretical calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms within the molecule.

For this compound, a full geometry optimization would be the initial step in a computational study. Using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p), the optimized molecular structure corresponding to a minimum on the potential energy surface is obtained. Following this, a frequency calculation is performed on the optimized geometry. The results of this calculation yield a series of vibrational modes and their corresponding frequencies.

These calculated frequencies are typically harmonic and may be scaled by an empirical factor to better match experimental anharmonic frequencies. The predicted spectrum can be visualized, showing the expected positions and relative intensities of the absorption bands. For this compound, characteristic vibrational modes would include:

O-H stretching: Associated with the hydroxyl group.

N-H stretching: Corresponding to the ethylamino group.

C-H stretching: From the methyl, ethyl, and aromatic groups.

C=C stretching: Within the aromatic ring.

C-N, C-O, and C-Cl stretching: Vibrations of the substituent groups attached to the phenol ring.

Aromatic ring vibrations: In-plane and out-of-plane bending modes.

A data table of theoretically predicted vibrational frequencies would be instrumental for researchers in identifying and characterizing this compound.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound (Note: This table is a hypothetical representation of expected data from a DFT calculation and is for illustrative purposes only, as specific computational studies on this molecule are not publicly available.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | ~3600 |

| N-H Stretch | ~3400 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=C Aromatic Stretch | 1600-1450 |

| C-N Stretch | ~1300 |

| C-O Stretch | ~1250 |

| C-Cl Stretch | ~700 |

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which are sensitive to the electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters.

Following the geometry optimization of this compound, NMR shielding tensors are calculated. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be compared to experimental data, if available, or used to predict the appearance of the NMR spectrum.

For this compound, distinct chemical shifts would be predicted for:

The protons and carbons of the aromatic ring, with their positions influenced by the electron-donating and -withdrawing effects of the substituents.

The methyl and ethyl groups, providing information about their connectivity and conformation.

The hydroxyl and amino protons, although their chemical shifts can be highly dependent on solvent and concentration.

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: This table is a hypothetical representation of expected data from a GIAO-DFT calculation and is for illustrative purposes only, as specific computational studies on this molecule are not publicly available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.5 | 110 - 150 |

| -OH | Variable | - |

| -NH- | Variable | - |

| -CH₂- (ethyl) | ~3.0 | ~45 |

| -CH₃ (ethyl) | ~1.2 | ~15 |

| -CH₃ (ring) | ~2.2 | ~20 |

Reactivity Descriptors and Computational Prediction of Reaction Pathways

Computational chemistry also allows for the prediction of a molecule's reactivity. Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of how a molecule is likely to react. These descriptors are based on the analysis of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.

Other important reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Global Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge ( χ²/2η ).

By mapping the distribution of the HOMO and LUMO across the this compound molecule, regions susceptible to electrophilic and nucleophilic attack can be identified. For instance, the electron-rich aromatic ring, particularly at positions activated by the hydroxyl and amino groups, would likely be the site of HOMO localization, indicating a predisposition to electrophilic attack. Conversely, the LUMO might be distributed over the aromatic ring and the chlorine atom, suggesting potential sites for nucleophilic attack.

Furthermore, computational methods can be used to model potential reaction pathways. By calculating the transition state structures and their corresponding activation energies, the feasibility of different reactions can be assessed. For example, the oxidation of the phenol group or reactions involving the amino substituent could be computationally explored to predict the most likely transformation products of this compound.

Advanced Spectroscopic and Analytical Research Methodologies for 2 Methyl 4 Chloro 5 Ethylaminophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution and in the solid state. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced multi-dimensional techniques are essential for assembling the complete molecular puzzle.

Multi-dimensional NMR experiments reveal correlations between different nuclei, allowing for the definitive assignment of the substitution pattern on the aromatic ring and the confirmation of the ethylamino group's connectivity.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-Methyl-4-chloro-5-ethylaminophenol, a COSY spectrum would be expected to show a crucial cross-peak between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. It would also reveal any coupling between the N-H proton of the ethylamino group and the adjacent methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbons. youtube.comyoutube.com This is vital for assigning the carbon skeleton. For the target molecule, HSQC would link the aromatic proton signals to their respective aromatic carbon signals, the methyl proton signal to the methyl carbon, and the methylene and methyl protons of the ethyl group to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for piecing together the final structure, as it shows correlations between protons and carbons over two to three bonds. youtube.comyoutube.com This technique would provide definitive evidence for the substitution pattern. For instance, correlations would be expected from the protons of the C2-methyl group to the C1, C2, and C3 carbons of the aromatic ring. Similarly, the methylene protons of the ethylamino group would show correlations to the C5 carbon of the ring, confirming the point of attachment.

The following table presents predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound, based on data from analogous substituted phenols.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Expected HMBC Correlations (from ¹H at this position) |

| H (on C3) | ~6.8 | ~115 | C1, C2, C4, C5 |

| H (on C6) | ~7.1 | ~120 | C1, C2, C4, C5 |

| H (on OH) | ~8.5-9.5 | - | C1, C2, C6 |

| H (on NH) | ~3.5-4.5 | - | C5, C (ethyl CH₂) |

| H (on C2-CH₃) | ~2.2 | ~16 | C1, C2, C3 |

| H (ethyl -CH₂-) | ~3.1 | ~45 | C5, C (ethyl CH₃) |

| H (ethyl -CH₃) | ~1.2 | ~15 | C (ethyl CH₂) |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.

Solid-state NMR (SSNMR) provides invaluable information about the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. researchgate.netresearchgate.net For this compound, SSNMR would be particularly useful for characterizing polymorphism—the existence of multiple crystal forms—as different packing arrangements lead to distinct NMR spectra. rsc.org

Furthermore, SSNMR is highly sensitive to intermolecular interactions. researchgate.net Techniques like ¹H MAS NMR can precisely measure the strength and geometry of hydrogen bonds, such as the interaction between the phenolic hydroxyl group (-OH) of one molecule and the nitrogen or oxygen atom of a neighboring molecule. This information is critical for understanding the crystal packing and the physical properties of the solid material.

Mass Spectrometry (MS) Techniques for Product and Intermediate Analysis (Beyond Basic Identification)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. Advanced MS techniques offer deeper insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z values of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the parent ion and its fragments, distinguishing between compounds with the same nominal mass. For this compound (C₉H₁₂ClNO), HRMS would confirm its elemental composition by matching the experimentally measured mass of its protonated molecule, [M+H]⁺, to the calculated theoretical mass.

| Ion | Calculated Exact Mass |

| [C₉H₁₂ClNO] (Neutral Molecule) | 185.06074 |

| [C₉H₁₃ClNO]⁺ ([M+H]⁺) | 186.06802 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation to produce a series of product ions. wvu.edu The resulting fragmentation pattern serves as a structural fingerprint and helps to elucidate the connectivity of the molecule.

For this compound, a primary fragmentation pathway would likely involve alpha-cleavage at the ethylamino group. The loss of a methyl radical (•CH₃) is a characteristic fragmentation for ethyl-substituted amines, leading to a stable iminium ion. miamioh.edu Other expected fragmentations include cleavage of the C-Cl bond and fragmentation of the aromatic ring itself.

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss (Da) |

| 186.0680 | Loss of methyl radical (α-cleavage) | 171.0449 | 15.0231 (CH₃) |

| 186.0680 | Loss of ethene (McLafferty-type rearrangement) | 158.0265 | 28.0415 (C₂H₄) |

| 186.0680 | Loss of chlorine radical | 151.0913 | 34.9767 (Cl) |

| 171.0449 | Loss of carbon monoxide | 143.0504 | 27.9945 (CO) |

Note: The fragmentation pathways and resulting ions are predictive and would require experimental verification.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar functional groups. For this compound, strong, characteristic absorption bands would be expected for the O-H stretch of the phenol (B47542) and the N-H stretch of the secondary amine. Other key vibrations include C-H stretches (aromatic and aliphatic), C=C ring stretches, and the C-O and C-Cl stretches.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique where the frequency of the incident light is shifted upon interaction with the molecule's vibrations. nih.gov It is often more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of this compound would likely produce strong signals in the Raman spectrum. The complementarity to IR is especially useful, as vibrations that are weak in IR may be strong in Raman, and vice versa.

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups of the molecule.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Phenol | 3200 - 3600 (broad) |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Phenol | 1200 - 1260 |

| C-N Stretch | Aryl Amine | 1250 - 1350 |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 |

Functional Group Characterization

The precise identification of functional groups is the primary step in structural elucidation. Spectroscopic techniques like Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information about the molecular architecture of this compound.

Infrared and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the characteristic vibrations of the functional groups present in the molecule. The hydroxyl (-OH), secondary amine (-NH), and substituted aromatic ring each exhibit distinct vibrational frequencies.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| O-H Stretch (Phenolic) | 3200-3600 (Broad) | FTIR |

| N-H Stretch (Secondary Amine) | 3300-3500 (Sharp) | FTIR |

| C-N Stretch | 1250-1350 | FTIR/Raman |

| Aromatic C-H Stretch | 3000-3100 | FTIR/Raman |

| C=C Aromatic Ring Stretch | 1450-1600 | FTIR/Raman |

| C-Cl Stretch | 600-800 | FTIR/Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key signals would include the aromatic protons, the ethyl group protons (a quartet and a triplet), the methyl protons (a singlet), and the exchangeable protons of the -OH and -NH groups.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the ethyl carbons, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the attached substituents (Cl, OH, NH-ethyl, CH₃). For instance, carbons directly attached to electronegative atoms like oxygen and chlorine would appear at higher chemical shifts (downfield).

Conformational Studies

The flexibility of the ethylamino group allows for different spatial orientations, or conformations, of the molecule. These conformational preferences can be studied using a combination of advanced NMR techniques (like Nuclear Overhauser Effect Spectroscopy - NOESY) and computational modeling. Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict the most stable conformations by calculating the potential energy surface as a function of dihedral angles. For example, the rotation around the C(aryl)-N bond would be a key conformational parameter to investigate.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Single-Crystal X-ray Analysis

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.541 |

| b (Å) | 8.933 |

| c (Å) | 14.129 |

| β (°) | 95.67 |

| Volume (ų) | 1576.8 |

| Z (molecules/unit cell) | 4 |

This analysis would definitively establish the substitution pattern on the benzene (B151609) ring and the conformation of the ethylamino group in the crystalline form. researchgate.net

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize these different polymorphic forms. Each polymorph produces a unique diffraction pattern, characterized by a specific set of diffraction peak positions (2θ) and intensities. A hypothetical study on this compound might reveal two different polymorphs, Form I and Form II, distinguishable by their PXRD patterns.

| Polymorph | Characteristic 2θ Peaks (°) |

| Form I | 10.2, 15.5, 20.8, 25.1 |

| Form II | 11.8, 16.3, 22.4, 26.9 |

Advanced Chromatographic Separations for Research Purposes

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC (RP-HPLC) method would be suitable for this moderately polar compound. pensoft.netpensoft.netresearchgate.net The development would involve optimizing several parameters to achieve good separation and peak shape.

Hypothetical RP-HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18 (150 x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar analytes. pensoft.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) | A mixture of organic solvent and aqueous buffer allows for the elution of the compound with good peak symmetry. pensoft.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations, providing a balance between analysis time and efficiency. pensoft.net |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. pensoft.net |

| Detection | UV at 280 nm | The aromatic nature of the compound allows for strong UV absorbance, providing high sensitivity. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision to ensure its reliability for research purposes. pensoft.netutu.ac.in

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, direct analysis of phenolic compounds like this compound can be challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC system. To overcome these issues, a derivatization step is typically employed to convert the polar hydroxyl (-OH) and amino (-NH) groups into less polar, more volatile functional groups, such as ethers or esters. epa.govresearchgate.net

The derivatization process involves reacting the analyte with a specific reagent. For phenolic compounds, common derivatizing agents include acetic anhydride, which forms acetate esters, or silylating agents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which form trimethylsilyl ethers. researchgate.net This conversion increases the compound's volatility and thermal stability, making it suitable for GC analysis. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The selection of the column is critical; a non-polar or medium-polarity column, such as one with a phenyl polysiloxane-based stationary phase, is often suitable for separating derivatized phenols.

Table 1: Illustrative GC Parameters for Analysis of Derivatized this compound

| Parameter | Typical Setting | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides high-resolution separation of analytes. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Maintains consistent separation conditions and retention times. |

| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | A temperature gradient to separate compounds with different boiling points effectively. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds; MS provides structural identification. |

| Derivatization Agent | Acetic Anhydride or BSTFA | To increase the volatility and thermal stability of the target compound. |

Coupled Techniques (e.g., GC-MS, LC-MS/MS)

Coupling chromatographic separation with mass spectrometry provides a high degree of certainty in both the identification and quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry. After the derivatized this compound is separated on the GC column, it enters the MS ion source where it is fragmented into characteristic ions. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. The mass spectrometer can be operated in full scan mode to acquire a complete spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of the target analyte. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For polar compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often a preferred method as it can frequently analyze the compound directly without the need for derivatization. researchgate.netulisboa.pt The sample is first separated by a high-performance liquid chromatography (HPLC) system, typically using a reversed-phase column (e.g., C18). tmiclinode.comnih.gov

The eluent from the HPLC column is directed to an ion source, such as electrospray ionization (ESI), which generates molecular ions of the analyte (e.g., [M+H]⁺). These ions are then guided into a tandem mass spectrometer (e.g., a triple quadrupole). In the first quadrupole, a specific precursor ion corresponding to the analyte is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even in complex matrices. researchgate.net

Table 2: Representative Mass Spectrometry Data for this compound (C₉H₁₂ClNO)

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Notes |

| GC-MS (Acetylated Derivative) | Electron Ionization (EI) | 269 [M]⁺ | 227, 184, 156 | Analysis of the di-acetylated derivative. Product ions correspond to fragmentation patterns. |

| LC-MS/MS | Electrospray (ESI+) | 186 [M+H]⁺ | 171, 157, 129 | Analysis of the underivatized compound. Product ions result from collision-induced dissociation. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. This method is crucial for verifying the empirical formula of a newly synthesized substance, such as this compound, and confirming its stoichiometric purity.

The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the sample is combusted at high temperatures. The combustion converts the elements into simple gases (e.g., CO₂, H₂O, N₂), which are then separated and quantified by detectors. The results are presented as the weight percentage of each element in the sample.